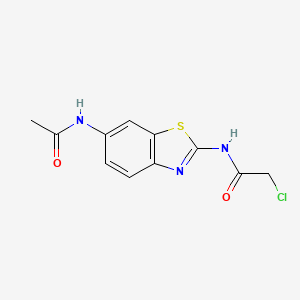

N-(6-Acetylamino-benzothiazol-2-yl)-2-chloro-acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(6-Acetylamino-benzothiazol-2-yl)-acetamide” is a compound with the molecular formula C11H11N3O2S and a molecular weight of 249.29 g/mol1.

Synthesis Analysis

Unfortunately, I couldn’t find any specific synthesis methods for “N-(6-Acetylamino-benzothiazol-2-yl)-2-chloro-acetamide”.Molecular Structure Analysis

The molecular structure analysis of “N-(6-Acetylamino-benzothiazol-2-yl)-2-chloro-acetamide” is not available in the sources I found.Chemical Reactions Analysis

I couldn’t find any specific chemical reactions involving “N-(6-Acetylamino-benzothiazol-2-yl)-2-chloro-acetamide”.Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(6-Acetylamino-benzothiazol-2-yl)-2-chloro-acetamide” are not specified in the sources I found.科学的研究の応用

Antitumor and Anticancer Activities

- Phosphoinositide 3-Kinase (PI3K)/Mammalian Target of Rapamycin (mTOR) Dual Inhibitors : A study by Stec et al. (2011) investigated various 6,5-heterocycles to improve metabolic stability, focusing on N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide (1), showing it as a potent inhibitor of PI3Kα and mTOR both in vitro and in vivo. This research highlights the structural activity relationships crucial for developing effective anticancer therapies (Stec et al., 2011).

- Synthesis and Antitumor Activity : Yurttaş et al. (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives with different heterocyclic ring systems, evaluating their antitumor activity in vitro against a broad spectrum of human tumor cell lines. This study showcases the synthesis approach and the potential of benzothiazole derivatives as antitumor agents (Yurttaş et al., 2015).

Antimicrobial and Antibacterial Activities

- Antimicrobial Nano-Materials : Research by Mokhtari and Pourabdollah (2013) explored N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives for their antimicrobial activities against pathogenic bacteria and Candida species. The study emphasizes the derivatives' effectiveness, particularly against fungal infections (Mokhtari & Pourabdollah, 2013).

- Synthesis and Antimicrobial Activity : Another study focused on the synthesis of new benzothiazole derivatives and their evaluation as schistosomicidal agents. Mahran et al. (2007) found that certain benzothiazol-2-yl-dithiocarbamates displayed activity comparable to praziquantel against Schistosoma mansoni, suggesting these compounds as potential antiparasitic agents (Mahran et al., 2007).

Corrosion Inhibition

- Corrosion Inhibitors for Carbon Steel : Hu et al. (2016) synthesized benzothiazole derivatives to study their effect on steel corrosion in 1 M HCl solution. Their findings indicate that these compounds are effective corrosion inhibitors, providing a novel approach to protecting industrial materials (Hu et al., 2016).

Other Applications

- Photovoltaic Efficiency and Ligand-Protein Interactions : A study by Mary et al. (2020) explored the photovoltaic efficiency and ligand-protein interactions of some bioactive benzothiazolinone acetamide analogs, indicating their potential in dye-sensitized solar cells (DSSCs) and as photosensitizers. This research underscores the versatility of benzothiazole derivatives in both biological and photovoltaic applications (Mary et al., 2020).

Safety And Hazards

I couldn’t find any specific safety and hazard information for “N-(6-Acetylamino-benzothiazol-2-yl)-2-chloro-acetamide”.

将来の方向性

The future directions for the research and application of “N-(6-Acetylamino-benzothiazol-2-yl)-2-chloro-acetamide” are not specified in the sources I found.

特性

IUPAC Name |

N-(6-acetamido-1,3-benzothiazol-2-yl)-2-chloroacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3O2S/c1-6(16)13-7-2-3-8-9(4-7)18-11(14-8)15-10(17)5-12/h2-4H,5H2,1H3,(H,13,16)(H,14,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRUJUWJCYPWFQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-Acetylamino-benzothiazol-2-yl)-2-chloro-acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(1E)-{1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrol-2-yl}methylidene]pyridine-4-carbohydrazide](/img/structure/B2984691.png)

![2-Mercapto-1-(2-methoxyethyl)-5,7-dimethylpyrido[2,3-D]pyrimidin-4(1H)-one](/img/structure/B2984692.png)

![1-((2-chlorobenzyl)oxy)-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B2984698.png)

![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-(quinolin-8-ylthio)ethanone](/img/structure/B2984699.png)

![N-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-(2-oxo-6-phenyl-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl)acetamide](/img/structure/B2984703.png)

![5-[(4-Fluorophenyl)methoxy]-2-[5-(2-methoxyphenyl)pyrimidin-4-yl]phenol](/img/structure/B2984710.png)